molecular formula C20H15FN4O2 B4520574 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

Cat. No.: B4520574
M. Wt: 362.4 g/mol
InChI Key: IRHWEOXOJNCVFP-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a pyridazinone core linked to an indole moiety

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone and indole intermediates. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Coupling with Indole: The final step involves coupling the pyridazinone intermediate with an indole derivative using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, HATU) in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

Uniqueness

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-16-4-2-1-3-15(16)18-7-8-20(27)25(24-18)12-19(26)23-14-5-6-17-13(11-14)9-10-22-17/h1-11,22H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWEOXOJNCVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
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2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
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2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

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